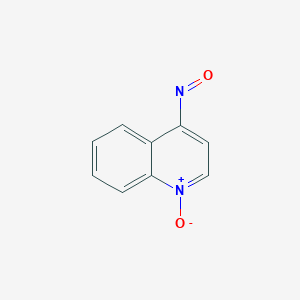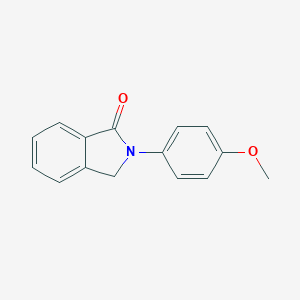
4-Nitrosoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosoquinoline 1-oxide (4NQO) is a chemical compound that has been widely used in scientific research for its carcinogenic properties. It is a potent mutagen and has been shown to induce tumors in various animal models.
Wirkmechanismus
The mechanism of action of 4-Nitrosoquinoline 1-oxide involves the formation of DNA adducts, which can result in mutations and chromosomal aberrations. The compound has been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways that promote tumor development.
Biochemische Und Physiologische Effekte
4-Nitrosoquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and apoptosis. The compound has been shown to induce tumors in various organs, including the skin, liver, and lung.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Nitrosoquinoline 1-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4-Nitrosoquinoline 1-oxide. One area of interest is the development of new animal models that can be used to study the effects of 4-Nitrosoquinoline 1-oxide on different types of cancer. Another area of interest is the development of new therapies that target the signaling pathways activated by 4-Nitrosoquinoline 1-oxide. Additionally, there is a need for more research on the potential risks and benefits of using 4-Nitrosoquinoline 1-oxide in scientific research.
Synthesemethoden
The synthesis of 4-Nitrosoquinoline 1-oxide involves the reaction of 4-nitroquinoline 1-oxide with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used to produce high-quality 4-Nitrosoquinoline 1-oxide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-Nitrosoquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of carcinogenesis. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has also been used to study the effects of UV radiation on skin cancer development.
Eigenschaften
CAS-Nummer |
1130-69-4 |
|---|---|
Produktname |
4-Nitrosoquinoline 1-oxide |
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
4-nitroso-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |
InChI-Schlüssel |
HDODESNNQIATIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
Synonyme |
4-Nitrosoquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)




![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)